Methyl 2-amino-3-(dimethylamino)propanoate
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Overview
Description
Methyl 2-amino-3-(dimethylamino)propanoate is an organic compound with the molecular formula C6H14N2O2. It is a derivative of propanoic acid and contains both amino and dimethylamino functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with dimethylamine, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(dimethylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propanoate: A closely related compound with similar functional groups but different structural arrangement.
Methyl 2-amino-3-(methylamino)propanoate: Another related compound with a methylamino group instead of a dimethylamino group.
Uniqueness
Methyl 2-amino-3-(dimethylamino)propanoate is unique due to its specific combination of functional groups and structural arrangement
Biological Activity
Methyl 2-amino-3-(dimethylamino)propanoate, also known as a derivative of the amino acid structure, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides an overview of its biological activity based on recent research findings.
This compound is characterized by the presence of a dimethylamino group, which is known to enhance its interaction with various biological targets. The molecular formula is C6H14N2O2, and its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and function, leading to cell lysis and death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways. This property positions the compound as a candidate for further research in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in cytokine levels | |
Neuroprotective | Protection against oxidative stress |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential. The study utilized both agar diffusion and broth dilution methods to assess activity.
- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in TNF-α levels by approximately 50% compared to untreated controls (p < 0.05). This suggests its potential utility in managing inflammatory responses.
- Neuroprotection Assessment : In vitro experiments using human neuronal cell lines showed that this compound reduced oxidative stress markers by up to 70% when exposed to hydrogen peroxide, highlighting its protective effects against neurotoxicity.
The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes within biological systems. For example:
- Antimicrobial Action : The compound may interfere with bacterial ribosomal function or cell membrane integrity.
- Anti-inflammatory Mechanism : It likely inhibits signaling pathways associated with inflammation, such as NF-kB activation.
- Neuroprotective Pathway : The modulation of reactive oxygen species (ROS) production and enhancement of endogenous antioxidant defenses are key mechanisms.
Properties
IUPAC Name |
methyl 2-amino-3-(dimethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXDJSBDJANAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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